N-{(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide
Description
N-{(5Z)-5-[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide is a synthetic thiazolidinone derivative featuring a 5Z-configuration methylidene group bridging a substituted indole moiety (5-methoxy, 1,2-dimethyl) and a 2-thioxo-4-oxo-thiazolidin-3-yl acetamide scaffold.
Properties
Molecular Formula |
C17H17N3O3S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(5-methoxy-1,2-dimethylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-9-12(13-7-11(23-4)5-6-14(13)19(9)3)8-15-16(22)20(17(24)25-15)18-10(2)21/h5-8H,1-4H3,(H,18,21)/b15-8- |
InChI Key |
HWQOACMEHFLCGR-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C=C3C(=O)N(C(=S)S3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the condensation of a thiosemicarbazide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve:
Condensation Reaction: The reaction between 5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde and thiosemicarbazide under acidic or basic conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the thiazolidinone ring.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or thiazolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of thiazolidinone, including those with indole fragments, exhibit potent antibacterial activity. The synthesized compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (μM) | MBC (μM) | Target Bacteria |
|---|---|---|---|
| 5d | 37.9 | 57.8 | Staphylococcus aureus |
| 5g | 50.0 | 70.0 | Escherichia coli |
| 5k | 45.0 | 65.0 | Pseudomonas aeruginosa |
The most active compound in the series was identified as 5d , which exhibited a minimal inhibitory concentration (MIC) of 37.9 μM against Staphylococcus aureus, indicating a promising candidate for further development .
Anticancer Properties
Research has indicated that thiazolidinone derivatives possess anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. Specifically, studies have shown that certain thiazolidinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Study: Thiazolidinone as Anticancer Agents
In a comparative study, several thiazolidinone derivatives were tested for their cytotoxicity against human cancer cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxic effects compared to standard chemotherapeutic agents.
Enzyme Inhibition
N-{(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise as a non-nucleoside inhibitor of Hepatitis C NS5b RNA polymerase and HIV-1 reverse transcriptase .
Table 2: Enzyme Inhibition Studies
| Compound | Enzyme Target | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| 5i | Mushroom Tyrosinase | 3.17 | Non-competitive |
| 5d | HIV Reverse Transcriptase | 12.0 | Competitive |
The compound 5i was identified as a potent inhibitor of mushroom tyrosinase with an IC50 value of 3.17 µM, demonstrating its potential for applications in skin-whitening agents and other dermatological formulations .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes or receptors, modulating their activity. The indole moiety might contribute to binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Key Structural Features
The target compound’s core structure aligns with rhodanine (2-thioxothiazolidin-4-one) derivatives, which are widely studied for their pharmacological properties. Its distinctiveness lies in the 5-methoxy-1,2-dimethylindole substituent , which differentiates it from simpler aryl or heteroaryl analogs. Below is a comparative analysis with structurally related compounds:
Comparative Analysis Table
<sup>†</sup> Estimated based on molecular formula; <sup>‡</sup> Predicted using fragment-based methods.
Activity and Mechanism Insights
- The 5-methoxy group on the indole may enhance lipophilicity and membrane penetration compared to unsubstituted analogs.
- Structure-Activity Relationships (SAR): Indole Substitution: The 1,2-dimethyl and 5-methoxy groups on the indole ring may improve metabolic stability and target binding compared to simpler indole or benzylidene derivatives . Acetamide vs. Carboxylic Acid: Replacement of the carboxylic acid (e.g., in 5h) with an acetamide group (target compound) could enhance bioavailability by reducing ionization and improving cell permeability . Thioxo Group: The 2-thioxo moiety in the thiazolidinone core is critical for hydrogen bonding with biological targets, as seen in α-glucosidase inhibitors () and antimicrobial agents .
Biological Activity
N-{(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, antitumor, and other pharmacological properties.
The molecular formula of the compound is with a molecular weight of 375.46 g/mol. The structure includes a thiazolidinone core, which is known for various biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit notable antimicrobial properties. A study on similar compounds revealed that they showed antibacterial activity against multiple strains of bacteria, including both Gram-positive and Gram-negative types. For instance, the compound 5d , a derivative related to thiazolidinones, demonstrated minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against Staphylococcus aureus and other resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Thiazolidinone Derivatives
| Compound | MIC (μM) | Most Sensitive Bacteria | Most Resistant Bacteria |
|---|---|---|---|
| 5d | 37.9 - 113.8 | S. aureus | L. monocytogenes |
| 5g | Not specified | E. coli | P. aeruginosa |
| 5k | Not specified | Bacillus subtilis | Klebsiella pneumoniae |
Antitumor Activity
The compound's thiazolidinone structure is associated with antitumor activity as well. Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The dual inhibition of COX-1/2 and 5-lipoxygenase pathways by these compounds suggests their potential as anti-inflammatory agents, which could complement their anticancer effects .
The biological activity of this compound is likely due to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Antitumor Mechanism : It may induce apoptosis through the activation of caspases or inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways.
Case Studies
Several studies have evaluated the biological activity of compounds structurally similar to this compound:
- Study on Antimicrobial Efficacy : A study evaluated various thiazolidinone derivatives against resistant bacterial strains and found that modifications at the C5 position significantly enhanced antimicrobial potency .
- Anticancer Properties : Research highlighted the effectiveness of similar compounds in inhibiting tumor growth in vitro and in vivo models, suggesting their potential as lead compounds for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
